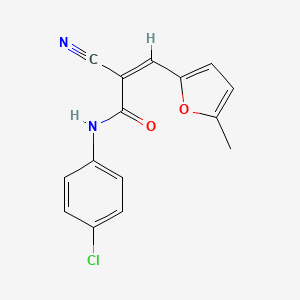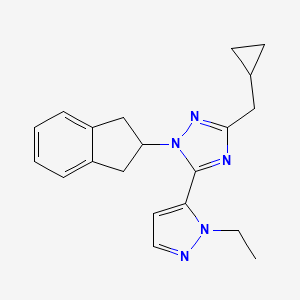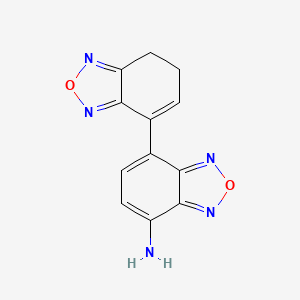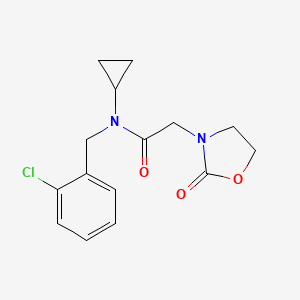acetic acid](/img/structure/B5638328.png)
[4-(5-chloropyridin-2-yl)piperazin-1-yl](4-methoxy-2-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid” is a structurally complex molecule that likely exhibits unique physical and chemical properties due to its specific functional groups and molecular architecture. This analysis will leverage related compounds to hypothesize its synthesis, structure, reactions, and properties.
Synthesis Analysis
The synthesis of complex molecules involving piperazine and methoxyphenyl groups often requires multi-step processes. Kumar et al. (2004) describe a synthesis pathway for a related compound, showcasing the nuanced steps required for crafting molecules with specific functional groups aimed at targeting CB(1) receptors (Kumar et al., 2004). This synthesis involves multi-step reactions with a focus on achieving high specificity and yield, likely relevant to the compound .
Molecular Structure AnalysisStructural characterization is essential for understanding the molecular geometry, electronic distribution, and potential reactivity of a compound. Techniques such as HRMS, IR, and NMR spectroscopy, as described by Wujec and Typek (2023) for a structurally related compound, are fundamental tools for this analysis (Wujec & Typek, 2023). These methods would be instrumental in elucidating the structure of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid.”
Chemical Reactions and Properties
Chemical reactivity and interactions are pivotal in determining a compound's utility and behavior under various conditions. The synthesis and pharmacological evaluation of compounds with similar structural motifs provide insights into potential reactions and chemical properties, as observed in the work by Ashimori et al. (1991), where optically active derivatives showed significant pharmacological effects (Ashimori et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for practical applications. The kinetics of hydrolysis discussed by Muszalska (2004) for a related compound shed light on stability and degradation patterns that are relevant for understanding the behavior of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid” in various environments (Muszalska, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for catalysis, and interaction with biological targets, can be inferred from related studies. For example, the synthesis and anti-ischemic activity study by Zhong et al. (2014) demonstrate the potential biological applications of compounds with similar structural features, highlighting the importance of chemical properties in designing effective molecules (Zhong et al., 2014).
This analysis, grounded in scientific research, offers a comprehensive overview of the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid.” It highlights the importance of detailed chemical research in understanding and utilizing complex molecules.
Eigenschaften
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(4-methoxy-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-11-15(26-2)4-5-16(13)18(19(24)25)23-9-7-22(8-10-23)17-6-3-14(20)12-21-17/h3-6,11-12,18H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKCMMJFXFZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCN(CC2)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloropyridin-2-YL)piperazin-1-YL](4-methoxy-2-methylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)



![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)

![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)
![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)


![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
